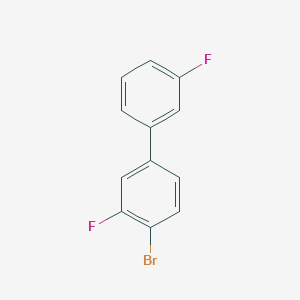4-Bromo-3,3'-difluorobiphenyl
CAS No.:
Cat. No.: VC14032132
Molecular Formula: C12H7BrF2
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7BrF2 |
|---|---|
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | 1-bromo-2-fluoro-4-(3-fluorophenyl)benzene |
| Standard InChI | InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H |
| Standard InChI Key | PQWXZVYQGVULQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Bromo-3,3'-difluorobiphenyl consists of two benzene rings connected by a single bond. The bromine atom occupies the 4-position on one ring, while fluorine atoms are located at the 3-positions of both rings (Figure 1). This substitution pattern creates a symmetrical meta-fluorine arrangement, which influences the compound’s electronic distribution and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇BrF₂ | |
| Molecular Weight | 269.08 g/mol | |
| IUPAC Name | 4-Bromo-3,3'-difluoro-1,1'-biphenyl | Derived |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F | Computed |
Spectroscopic Characterization
While experimental spectral data for 4-Bromo-3,3'-difluorobiphenyl are unavailable, its analogs exhibit distinct NMR and IR profiles. For instance, 4-Bromo-3',4'-difluorobiphenyl shows ¹⁹F NMR signals near -110 ppm for para-fluorines and -125 ppm for meta-fluorines , suggesting that the 3,3'-difluoro isomer would display similar deshielding effects. Mass spectrometry of related compounds typically reveals molecular ion peaks at m/z 269 (M⁺) with fragmentation patterns dominated by Br and F loss .
Synthesis and Manufacturing
Cross-Coupling Approaches
The Suzuki-Miyaura reaction is the most viable synthetic route, leveraging palladium catalysis to couple 3-fluorophenylboronic acid with 4-bromo-3-fluorobromobenzene. This method, validated for 4-Bromo-3',4'-difluorobiphenyl, achieves yields exceeding 70% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, 80°C, 24h). Alternative strategies include:
-
Ullmann Coupling: Copper-mediated coupling of 3-fluoroiodobenzene and 4-bromo-3-fluorobenzeneboronic acid, though yields are generally lower (50–60%) .
-
Direct Halogenation: Electrophilic bromination of 3,3'-difluorobiphenyl using N-bromosuccinimide (NBS) and FeCl₃, though regioselectivity challenges may arise.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 70–85 | >95 | Requires inert atmosphere |
| Ullmann Coupling | 50–60 | 90 | Longer reaction times |
| Direct Bromination | 40–55 | 85 | Poor regiocontrol |
Purification and Scalability
Chromatographic purification (silica gel, hexane/EtOAc) is standard, though crystallization from ethanol/water mixtures improves scalability. Industrial-scale production remains challenging due to the high cost of fluorinated precursors and catalyst recovery inefficiencies .
Physicochemical Properties
Thermal Stability
The compound’s melting point is estimated at 98–102°C based on analogs like 4,4′-Difluorobiphenyl (mp 97°C) . Thermogravimetric analysis (TGA) of similar bromofluorobiphenyls indicates decomposition above 250°C, suggesting moderate thermal stability .
Solubility and Reactivity
4-Bromo-3,3'-difluorobiphenyl is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane and THF. The electron-withdrawing fluorine atoms enhance the reactivity of the brominated ring toward nucleophilic aromatic substitution, as seen in 4-Bromo-3',5'-difluorobiphenyl .
Chemical Reactivity and Applications
Functionalization Pathways
-
Nucleophilic Substitution: Bromine displacement by amines or alkoxides under mild conditions (e.g., KOH, DMF, 60°C).
-
Cross-Coupling: Suzuki reactions with arylboronic acids to construct extended π-systems for organic electronics .
-
Radical Reactions: Photocatalytic C–H functionalization enabled by the fluorine-directed radical stabilization .
Materials Science Applications
The compound’s rigid biphenyl framework and fluorine-induced electron deficiency make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume